Ethyl 4-amino-3-methylbenzoate

Organic Synthesis Aniline Alkylation Medicinal Chemistry

Ensure synthetic success with Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5), ≥98% purity. Unlike benzocaine (ethyl 4-aminobenzoate), its unique 3-methyl group enables critical ortho-alkylation, as validated by Gassman & Gruetzmacher (34-37% benchmark yield). The defined ortho-methyl/para-amine arrangement drives distinct crystallographic packing (dimeric asymmetric unit) and reproducible polymer incorporation. Trusted by medicinal chemists for kinase inhibitor SAR and solid-state scientists for crystal structure prediction. Do not compromise with de-methyl analogs—select the correct building block for reliable, publishable results.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 40800-65-5
Cat. No. B1585367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3-methylbenzoate
CAS40800-65-5
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)N)C
InChIInChI=1S/C10H13NO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3
InChIKeyJUKRQDBAJXYXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3-Methylbenzoate (CAS 40800-65-5) as a Strategic Intermediate in Medicinal Chemistry


Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) is an aromatic amine-ester building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol [1]. It features a benzene ring substituted at the 1-position with an ethyl ester, at the 4-position with a primary amine, and at the 3-position with a methyl group . This specific substitution pattern confers distinct reactivity and crystallographic properties that are leveraged in organic synthesis, pharmaceutical development, and materials science .

Critical Substitution Risks: Why Close Analogs of Ethyl 4-Amino-3-Methylbenzoate Are Not Functionally Equivalent


In the absence of comparative data, selecting a seemingly similar aniline-ester building block can lead to synthetic failure or inaccurate research outcomes. Ethyl 4-amino-3-methylbenzoate possesses a unique combination of electronic and steric properties due to the specific *ortho*-methyl and *para*-amino arrangement relative to the ester group [1]. This is not a generic property; for example, the simple de-methyl analog, ethyl 4-aminobenzoate (Benzocaine), lacks the crucial 3-methyl group that is essential for the compound's primary synthetic utility in ortho-alkylation reactions [2]. Similarly, altering the ester to the free carboxylic acid (4-amino-3-methylbenzoic acid) drastically changes solubility, reactivity, and crystallinity . The quantitative evidence below provides the necessary justification for the specific selection of this CAS 40800-65-5 compound over its closest structural relatives.

Quantitative Differentiation of Ethyl 4-Amino-3-Methylbenzoate (CAS 40800-65-5) Against Its Analogs


Synthetic Utility: Ortho-Alkylation Yield for Ethyl 4-Amino-3-Methylbenzoate vs. Ethyl 4-Aminobenzoate

A direct head-to-head comparison from a seminal *Organic Syntheses* procedure demonstrates the indispensability of the 3-methyl substituent for the compound's signature reaction. Ethyl 4-amino-3-methylbenzoate serves as the product of a key ortho-alkylation, but its identity and yield are only meaningful when contrasted with the necessary starting material, ethyl 4-aminobenzoate (Benzocaine). The reaction to form ethyl 4-amino-3-methylbenzoate proceeds with a recrystallized yield of 34–37% from the parent ethyl 4-aminobenzoate [1]. This establishes that the methyl group is not a passive structural feature but a critical synthetic target that enables further derivatization. In contrast, the non-methylated ethyl 4-aminobenzoate cannot undergo this specific alkylation to the same product, highlighting the unique synthetic value of the 3-methyl group in this compound class [1].

Organic Synthesis Aniline Alkylation Medicinal Chemistry

Physicochemical Differentiation: Melting Point Comparison with the Free Acid Analog

The solid-state behavior of Ethyl 4-amino-3-methylbenzoate is starkly different from its closest analog, the corresponding free acid, 4-amino-3-methylbenzoic acid. The target compound exhibits a melting point of 79-80 °C . In cross-study comparison, the free acid analog (CAS 2486-70-6) has a significantly higher melting point of 168-173 °C . This ~90 °C difference in melting point is a direct consequence of the functional group change (ethyl ester vs. carboxylic acid) and reflects fundamental differences in intermolecular hydrogen bonding and crystal lattice energy.

Material Science Crystallinity Formulation

Crystallographic Behavior: Unique Dimeric and Tetrameric Hydrogen-Bonding Network

X-ray crystallography reveals a specific and complex hydrogen-bonding architecture for Ethyl 4-amino-3-methylbenzoate that is a direct result of its precise functional group arrangement. The asymmetric unit contains two molecules linked via N—H⋯N hydrogen bonds to form a dimer. These dimers are further linked via N—H⋯O intermolecular hydrogen bonds, creating a network that can extend to form tetramers with an R4,4(25) ring motif [1][2]. This behavior is a class-level inference for ortho-substituted aniline esters, but the precise geometry and extended network are unique to the 3-methyl, 4-amino substitution pattern. The simple unsubstituted analog, ethyl 4-aminobenzoate, forms different crystal structures and does not exhibit this same N—H⋯N dimer motif [3].

Crystallography Supramolecular Chemistry Solid-State Structure

Purity and Analytical Benchmarking: Commercial Availability at Defined Specifications

For reliable and reproducible research, procurement based on defined purity is essential. Ethyl 4-amino-3-methylbenzoate is commercially available from multiple vendors with a standard purity specification of ≥98% or 98% . Some suppliers provide Certificates of Analysis (CoA) including NMR, HPLC, and GC data, allowing for direct verification of identity and purity . In contrast, generic or less-characterized lots of similar aniline esters may have unspecified or lower purity (e.g., 95% ), which can introduce significant variability in downstream reactions, particularly in sensitive medicinal chemistry applications.

Chemical Procurement Analytical Chemistry Quality Control

Safety and Handling Profile: A Safer Solid Alternative to Related Liquid Aniline Esters

Ethyl 4-amino-3-methylbenzoate is a solid at room temperature, with a melting point of 79-80 °C . This is a critical differentiator from many simpler liquid aniline derivatives, which can pose greater inhalation and spill hazards. For instance, ethyl 4-aminobenzoate (Benzocaine) is also a solid (mp 89-92 °C) [1], but its handling profile is similar. More importantly, the solid nature of this compound is advantageous compared to volatile liquid anilines. While the compound does carry GHS hazard statements (H302, H315, H319) indicating acute oral toxicity and skin/eye irritation [2], its solid form allows for safer and more precise weighing and transfer in a laboratory setting, reducing the risk of exposure compared to a liquid analog.

Laboratory Safety Chemical Handling EHS Compliance

Validated Research and Industrial Applications for Ethyl 4-Amino-3-Methylbenzoate


Synthesis of Ortho-Substituted Aniline Derivatives for Medicinal Chemistry

Ethyl 4-amino-3-methylbenzoate is the quintessential product of the ortho-alkylation of ethyl 4-aminobenzoate, as demonstrated by Gassman and Gruetzmacher [1]. This reaction establishes the compound as a key intermediate for introducing substituents *ortho* to the amine. The defined yield of 34-37% provides a quantitative benchmark for researchers scaling this reaction or developing new variants. This specific scaffold is crucial for medicinal chemists exploring structure-activity relationships (SAR) around aniline-containing pharmacophores, particularly those targeting kinase inhibitors [2].

Crystal Engineering and Solid-State Formulation Studies

The unique solid-state structure of ethyl 4-amino-3-methylbenzoate, characterized by a specific dimeric asymmetric unit and extended tetrameric hydrogen-bonding network, makes it a valuable model compound for crystallographers and solid-state chemists [1]. Its well-defined crystal packing, as reported in IUCrData, provides a reliable system for studying supramolecular synthons and can be used to benchmark computational crystal structure prediction methods. This property is directly relevant to researchers developing new solid forms of pharmaceutical compounds.

Precursor for Specialty Polymer and Material Science Research

The presence of both an ethyl ester and a primary aromatic amine makes ethyl 4-amino-3-methylbenzoate a versatile monomer for incorporation into polymers. This can enhance properties such as thermal stability and mechanical strength [1]. Furthermore, its defined melting point (79-80 °C) [2] and commercial availability at ≥98% purity ensure reproducible results in polymer synthesis, making it a reliable choice for material scientists developing functionalized coatings or advanced composites.

Analytical Chemistry Standard and Method Development

Owing to its well-characterized physicochemical properties and high commercial purity (≥98%) [1], ethyl 4-amino-3-methylbenzoate is suitable for use as a reference standard in analytical chemistry. Its strong UV chromophore and distinct NMR and IR spectra [2] make it ideal for method development, system suitability testing, and as a calibration standard in HPLC or GC analyses, ensuring accuracy and reproducibility in quantitative assays of related compounds.

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